N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
Description
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a carboxamide group, a pyrimidine moiety at the 1-position, and a (1-methyl-1H-pyrrol-2-yl)methyl side chain. This structural complexity enables diverse interactions with biological targets, particularly in neurotransmitter systems and enzyme inhibition. The pyrimidine ring contributes to π-π stacking interactions, while the pyrrole and piperidine moieties enhance solubility and binding affinity .
Properties
Molecular Formula |
C16H21N5O |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H21N5O/c1-20-9-3-6-14(20)11-19-15(22)13-5-2-10-21(12-13)16-17-7-4-8-18-16/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,19,22) |
InChI Key |
ZBTWGGQQMLDISE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2CCCN(C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. The starting materials often include 1-methyl-1H-pyrrole, pyrimidine derivatives, and piperidine. The synthesis may involve:
Formation of the Pyrrole Derivative: This can be achieved by reacting 1-methyl-1H-pyrrole with suitable reagents to introduce the desired substituents.
Coupling with Pyrimidine: The pyrrole derivative is then coupled with a pyrimidine derivative under conditions that facilitate the formation of a carbon-nitrogen bond.
Formation of Piperidinecarboxamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally related to N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide exhibit significant anticancer properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Pyridinyl)-3-piperidinecarboxamide | Similar piperidine structure | Anticancer activity |
| 4-Pyrimidinamine | Simple pyrimidine structure | Antimicrobial properties |
These compounds have been shown to inhibit key pathways involved in cancer cell proliferation, making them potential candidates for further development as anticancer agents.
CDK4/6 Inhibition
Recent studies have highlighted the role of this compound as a cyclin-dependent kinase (CDK) inhibitor. CDK4/6 inhibitors are crucial in cancer therapy, particularly for treating hormone receptor-positive breast cancer. The compound's ability to inhibit CDK4/6 could lead to cell cycle arrest in cancer cells, thereby preventing tumor growth .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Amidation Reactions : Utilizing amines and carboxylic acids to form amides.
- Cyclization Processes : Forming the piperidine and pyrimidine rings through cyclization reactions.
These synthetic pathways are essential for producing the compound in sufficient quantities for research and potential therapeutic applications .
Material Science Applications
Beyond pharmacology, this compound may find applications in materials science due to its unique chemical structure. Its heterocyclic nature allows for potential use in developing novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- In vitro Studies : Demonstrated significant inhibition of cancer cell lines, suggesting potential therapeutic benefits.
- Mechanistic Studies : Investigated the interaction with CDK4/6 pathways, providing insights into the compound's action mechanisms.
These findings underscore the importance of continued research into this compound's applications across multiple scientific domains .
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically relevant analogs. Below is a comparative analysis of key compounds, focusing on structural features, bioactivity, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Core Scaffold Influence: All compounds share a piperidine-carboxamide or benzamide core, critical for binding to enzymes or receptors. The pyrimidine group enhances specificity for kinase-related targets (e.g., Imatinib ).
Substituent Impact :
- Pyrrole vs. Indole : The (1-methylpyrrol-2-yl)methyl group in the target compound offers a smaller heterocyclic footprint compared to indole derivatives, which may reduce off-target interactions .
- Thioether vs. Alkyl Chains : The thioether-linked chlorophenyl group in introduces electrophilic reactivity, correlating with cytotoxicity, whereas the target compound’s alkyl-pyrrole side chain favors metabolic stability.
Bioactivity Trends :
- Piperidine-pyrimidine hybrids (e.g., ) frequently exhibit antimicrobial or anticancer properties. The target compound’s lack of charged groups (e.g., triazole in ) suggests a different mechanism, possibly targeting G-protein-coupled receptors.
Biological Activity
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research data.
Chemical Characteristics
Molecular Formula: C11H14N4O
Molecular Weight: 218.25 g/mol
CAS Registry Number: 1037147-49-1
IUPAC Name: this compound
The compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and inflammatory pathways. It is believed to interact with specific receptors in the central nervous system (CNS) and may influence pathways related to pain perception and neuroinflammation.
Biological Activities
1. Anti-inflammatory Effects:
Research indicates that derivatives of this compound can significantly reduce the production of pro-inflammatory cytokines in activated microglial cells. For instance, studies have shown that certain substituted derivatives can inhibit nitric oxide production and block inducible nitric oxide synthase (iNOS), leading to decreased inflammation in neurodegenerative models .
| Compound | IC50 (µM) | Effect |
|---|---|---|
| N-[3-(1H-pyrrol-1-yl)methyl]-benzamide | 12.92 | Inhibition of NO production |
| Control (L-N6-(1-iminoethyl)lysine) | 3.1 | Positive control |
2. Neuroprotective Properties:
The compound has shown potential neuroprotective effects in various in vitro models. Its ability to modulate glutamate signaling pathways suggests it could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Case Study 1: Neuroinflammation
In a study involving BV-2 microglial cells, this compound was evaluated for its anti-inflammatory properties. The results demonstrated a significant reduction in the release of cytokines such as IL-6 and IL-10 when treated with this compound at sub-lethal concentrations .
Case Study 2: Pain Modulation
Another investigation explored the analgesic properties of this compound in animal models of pain. The results indicated that administration led to a notable decrease in pain-related behaviors, suggesting its potential use as an analgesic agent .
Research Findings
Recent studies have focused on synthesizing various analogs of the compound to enhance its biological activity. The modifications aimed at optimizing receptor binding affinities and improving pharmacokinetic profiles have yielded promising results.
Table: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
